An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethyl)-2-chlorothiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethyl)-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The thiazole ring is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The strategic placement of various substituents on the thiazole scaffold allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on a specific, yet sparsely documented derivative, 5-(2-Bromoethyl)-2-chlorothiazole. Due to the scarcity of direct data, this document will leverage the well-characterized properties of its close structural analog, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6), to infer the expected physical and chemical characteristics of the title compound.[3][4] This approach provides a robust starting point for researchers working with or aiming to synthesize this molecule.
The presence of a 2-chloro substituent offers a reactive site for nucleophilic substitution, while the 5-(2-bromoethyl) group provides a versatile handle for further chemical modifications, such as chain extensions or the introduction of other functional groups, making it a potentially valuable intermediate in organic synthesis and drug discovery.
Molecular Structure and Inferred Physicochemical Properties
The chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole is characterized by a central thiazole ring with a chlorine atom at the 2-position and a bromoethyl group at the 5-position.
Diagram: Chemical Structure of 5-(2-Bromoethyl)-2-chlorothiazole
Caption: Chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole.
The following table summarizes the key physical properties of 5-(2-Bromoethyl)-2-chlorothiazole, with many values inferred from its close analog, 2-Chloro-5-(chloromethyl)thiazole.
| Property | Inferred/Calculated Value for 5-(2-Bromoethyl)-2-chlorothiazole | Data for Analog: 2-Chloro-5-(chloromethyl)thiazole | Citation |
| Molecular Formula | C5H5BrClNS | C4H3Cl2NS | |
| Molecular Weight | 242.53 g/mol | 168.04 g/mol | [3] |
| CAS Number | Not Found | 105827-91-6 | [4] |
| Appearance | Inferred: White to light yellow solid or liquid | White crystal or powder | [4] |
| Melting Point | Inferred: Likely a low-melting solid or liquid | ~30-31 °C | [4][5] |
| Boiling Point | Inferred: Higher than the chloromethyl analog | 108-110 °C at 18 mmHg | [5] |
| Solubility | Inferred: Soluble in polar organic solvents like methanol, chloroform | Soluble in Methanol | [4] |
Justification for Inferred Properties:
-
Molecular Weight: The molecular weight is calculated based on the atomic masses of the constituent elements.
-
Appearance: The appearance is inferred to be similar to its chloromethyl analog, which is a white to light yellow solid.[4]
-
Melting and Boiling Points: The presence of a heavier bromine atom and a longer ethyl chain in the bromoethyl derivative would likely lead to stronger intermolecular forces (van der Waals interactions) compared to the chloromethyl analog. This would result in a higher boiling point. The melting point is also expected to be in a similar low range.
-
Solubility: The overall polarity of the molecule is not significantly different from its analog, suggesting similar solubility in polar organic solvents.
Proposed Synthetic Pathway
A likely precursor for the synthesis is 2-chloro-5-(2-hydroxyethyl)thiazole. This intermediate could then undergo bromination of the hydroxyl group to yield the final product.
Diagram: Proposed Synthesis of 5-(2-Bromoethyl)-2-chlorothiazole
Caption: A proposed two-step synthesis of 5-(2-Bromoethyl)-2-chlorothiazole.
Experimental Protocol: Hypothetical Bromination of 2-Chloro-5-(2-hydroxyethyl)thiazole
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(2-hydroxyethyl)thiazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Brominating Agent: Cool the solution in an ice bath to 0 °C. Slowly add a solution of a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Bromoethyl)-2-chlorothiazole.
Spectroscopic Characterization (Inferred)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data are inferred based on the structure of the molecule and data from similar compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A triplet corresponding to the two protons of the -CH₂-Br group.
-
A triplet corresponding to the two protons of the -CH₂- group attached to the thiazole ring.
-
A singlet for the proton on the thiazole ring.
-
-
¹³C NMR:
-
A signal for the carbon of the -CH₂-Br group.
-
A signal for the carbon of the -CH₂- group attached to the thiazole ring.
-
Signals for the carbons of the thiazole ring.
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring.
-
Absorption bands corresponding to the C-Br and C-Cl stretching vibrations.
Safety and Handling
Given the presence of bromoethyl and chloro-thiazole moieties, 5-(2-Bromoethyl)-2-chlorothiazole should be handled with caution as a potentially hazardous chemical. The safety data for the analog 2-Chloro-5-(chloromethyl)thiazole indicates that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3][6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Thiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] The 5-(2-Bromoethyl)-2-chlorothiazole scaffold presents several opportunities for the synthesis of novel compounds with potential therapeutic applications.
-
Intermediate for Lead Optimization: The bromoethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Building Block for Complex Molecules: The dual reactivity of the 2-chloro and 5-bromoethyl groups allows for sequential and selective reactions, making it a valuable building block for the synthesis of more complex heterocyclic systems.
-
Potential Pharmacological Activity: The thiazole core itself is associated with various pharmacological activities, and the specific substituents of this compound could impart unique biological properties.
Conclusion
While direct experimental data on 5-(2-Bromoethyl)-2-chlorothiazole is limited, this technical guide provides a comprehensive overview of its inferred physical properties, a plausible synthetic route, and expected analytical characteristics based on the well-documented analog, 2-Chloro-5-(chloromethyl)thiazole. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this novel thiazole derivative. All inferred properties and proposed synthetic methods should be validated through rigorous experimentation.
References
-
PubChem. 2-Chloro-5-chloromethylthiazole. National Center for Biotechnology Information.
-
Google Patents. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
-
ChemicalBook. 2-Chloro-5-chloromethylthiazole | 105827-91-6.
-
PMC. 2-Chloro-5-chloromethyl-1,3-thiazole. National Center for Biotechnology Information.
-
Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-(chloromethyl)thiazole.
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole - EP1031566A1.
-
ResearchGate. Bromination of 2-Thiazolylhydrazones.
-
Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole - CN105254584A.
-
Pharmaffiliates. 2-Chloro-5-(chloromethyl)thiazole.
-
ResearchGate. 2-Chloro-5-chloromethyl-1,3-thiazole.
-
PMC. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. National Center for Biotechnology Information.
-
PubMed. Erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane.
-
IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives.
-
MDPI. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.
-
Google Patents. 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - CN102408394A.
-
ResearchGate. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
-
Google Patents. Process for the preparation of chlorothiazole derivatives - US5180833A.
-
ResearchGate. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
-
BenchChem. Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
-
MilliporeSigma. 5-Bromo-2-chloro-4-ethylthiazole.
-
BenchChem. An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics.
-
PubChem. 2-(2-Benzothiazolylthio)ethanol. National Center for Biotechnology Information.
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
-
NIST. 5-Chloro-2-methyl-3(2H)-isothiazolone. National Institute of Standards and Technology.
-
PMC. Heterocycles in Medicinal Chemistry III. National Center for Biotechnology Information.
-
ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
-
MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
-
Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
BMRB. 2-chloroethanol. Biological Magnetic Resonance Bank.
-
Semantic Scholar. Synthesis and Evaluation of Novel Thiazole Derivatives.
-
Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).
-
Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. 5-Bromo-2-chloro-4-ethylthiazole | 1291487-22-3 [sigmaaldrich.com]
- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
